molecular formula C24BF20Na B1146740 Sodium tetrakis(pentafluorophenyl)borate CAS No. 149213-65-0

Sodium tetrakis(pentafluorophenyl)borate

Cat. No.: B1146740
CAS No.: 149213-65-0
M. Wt: 702.025634
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Description

Sodium tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄]) is a fluorinated borate salt characterized by a sodium cation paired with the tetrakis(pentafluorophenyl)borate anion. This weakly coordinating anion (WCA) is renowned for its high thermal stability, low nucleophilicity, and resistance to oxidation, making it invaluable in catalysis, electrochemistry, and polymer science . The pentafluorophenyl groups enhance the anion’s stability and Lewis acidity, enabling it to stabilize cationic metal complexes in olefin polymerization and act as a non-coordinating counterion in ionic liquids or electrolyte systems . Industrially, Na[B(C₆F₅)₄] is synthesized via organometallic routes, such as reacting pentafluorophenyl Grignard reagents with boron halides, followed by ion exchange with sodium salts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tetrakis(pentafluorophenyl)borate can be synthesized through the reaction of sodium tetrafluoroborate with pentafluorophenyl magnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional steps such as solvent extraction and filtration to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions: Sodium tetrakis(pentafluorophenyl)borate primarily undergoes substitution reactions. It is often used as a source of the tetrakis(pentafluorophenyl)borate anion in various chemical processes.

Common Reagents and Conditions: The compound reacts with a variety of cations, including transition metal complexes, to form stable salts. These reactions typically occur in non-aqueous solvents such as dichloromethane or toluene.

Major Products Formed: The major products formed from reactions involving this compound are typically salts containing the tetrakis(pentafluorophenyl)borate anion. These salts are often used in catalysis and other chemical applications.

Scientific Research Applications

Catalysis

1.1 Role as a Catalyst Precursor

Sodium tetrakis(pentafluorophenyl)borate is widely recognized for its role as a catalyst precursor in organic transformations. It is particularly effective in reactions where traditional Lewis acids may not perform optimally due to their reactivity profiles. The weakly coordinating nature of the tetrakis(pentafluorophenyl)borate anion allows for efficient catalysis without interfering with the metal's reactivity .

1.2 Specific Reactions

  • Diels–Alder Reactions : This compound has been utilized as a catalyst in Diels–Alder reactions, which are crucial for synthesizing cyclic compounds .
  • Mukaiyama Aldol Additions : It demonstrates stability against highly electrophilic conditions, making it suitable for Mukaiyama aldol additions .

Electrochemistry

This compound serves as a supporting electrolyte in electrochemical applications. Its ability to stabilize reactive intermediates enhances reaction rates and selectivity in various electrochemical processes. This property is particularly beneficial in systems where traditional electrolytes might lead to undesired side reactions .

Polymerization

3.1 Olefin Polymerization

The compound is extensively used in conjunction with metallocene catalysts for olefin polymerization. It acts as a cocatalyst, facilitating the formation of polymers with controlled architectures and properties .

3.2 Case Study: Trityl Tetrakis(pentafluorophenyl)borate

Research has shown that trityl tetrakis(pentafluorophenyl)borate can be synthesized to be substantially free of ether contaminants, enhancing its performance as a cocatalyst in polymerization reactions . The absence of contaminants prevents unwanted side reactions, ensuring higher yields and purities of the resultant polymers.

Comparative Analysis of Related Compounds

Compound NameUnique Features
Lithium tetrakis(pentafluorophenyl)borateWater-soluble; used extensively in olefin polymerization
Potassium tetrakis(pentafluorophenyl)borateSimilar reactivity; often used in ionic liquid applications
Tetrakis(3,5-bis(trifluoromethyl)phenyl)borateExhibits different electronic properties due to substituents
Tetrakis(phenyl)borateLess stable; more reactive compared to fluorinated analogs

This compound is distinguished by its stability and low reactivity, making it particularly useful in sensitive synthetic applications where traditional reagents may fail .

Mechanism of Action

The mechanism by which sodium tetrakis(pentafluorophenyl)borate exerts its effects is primarily through its role as a weakly coordinating anion. This allows it to stabilize highly reactive cationic species by minimizing interactions with the anion. The molecular targets and pathways involved include various transition metal complexes and other reactive intermediates, which are stabilized through the formation of stable salts with the tetrakis(pentafluorophenyl)borate anion.

Comparison with Similar Compounds

Structural and Functional Comparisons

The tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻) is part of a broader class of fluorinated borates. Key structural analogs include:

Compound Name Cation Key Properties Applications
Ammonium tetrakis(pentafluorophenyl)borate NH₄⁺ High solubility in hydrocarbons; used as a cocatalyst in olefin polymerization . Polyolefin production, telechelic polymers .
Lithium tetrakis(pentafluorophenyl)borate Li⁺ High ionic conductivity; small cation size enhances mobility . Solid-state electrolytes, solar cells .
Potassium tetrakis(pentafluorophenyl)borate K⁺ Lower solubility in polar solvents; used in precipitation methods . Ion-exchange synthesis .
Tetrabutylammonium tetrakis(pentafluorophenyl)borate (C₄H₉)₄N⁺ High solubility in non-polar solvents; stabilizes cationic species in organic media . Non-aqueous electrochemistry .
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF) Na⁺ Enhanced electron-withdrawing effects due to CF₃ groups; higher Lewis acidity . Catalysis requiring strong Lewis acids .

Performance in Catalysis

  • vs. Methylaluminoxane (MAO): Sodium tetrakis(pentafluorophenyl)borate and its ammonium analog outperform MAO in specific polymerization systems. For example, ammonium [B(C₆F₥)₄]⁻ achieves catalytic activities up to 11,500 kg mol⁻¹h⁻¹ in ethylene polymerization, surpassing MAO’s efficiency . Sodium salts, while less commonly used in catalysis, offer advantages in cost and moisture stability compared to MAO .
  • Cation Effects on Reactivity: The sodium cation’s small size and high charge density reduce solubility in non-polar solvents compared to bulkier cations like tetrabutylammonium. However, sodium salts excel in polar media, enabling applications in electrochemical sensors and ionic liquids .

Biological Activity

Sodium tetrakis(pentafluorophenyl)borate (NaB(C₆F₅)₄) is a boron-based compound characterized by its unique structural properties and biochemical interactions. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields, supported by relevant data and case studies.

1. Chemical Structure and Properties

This compound consists of a sodium cation (Na⁺) and a tetrakis(pentafluorophenyl)borate anion (B(C₆F₅)₄⁻). The boron atom is tetrahedrally coordinated to four pentafluorophenyl groups, creating a sterically hindered environment that contributes to its weakly coordinating nature. This property allows it to interact with various biomolecules without significantly altering their structure or function, making it valuable in biochemical applications.

2.1 Cellular Interactions

NaB(C₆F₅)₄ has been shown to influence several cellular processes, including:

  • Cell Signaling Pathways : The compound affects signaling mechanisms that regulate gene expression and cellular metabolism.
  • Ion Transport : It interacts with cellular membranes, impacting ion transport dynamics, which is crucial for maintaining cellular homeostasis and function.

The biological effects of this compound primarily stem from its role as a weakly coordinating anion. This characteristic enables it to stabilize reactive intermediates in biochemical reactions, facilitating various catalytic processes . The stabilization of transition metal complexes through the formation of stable salts with the tetrakis(pentafluorophenyl)borate anion enhances their reactivity in biological systems.

3.1 Catalytic Applications

A study demonstrated that this compound serves as an effective cocatalyst in hydroamination reactions. It was found to enhance the catalytic activity of gold complexes in reactions involving phenylhydrazine and arylacetylenes, achieving high yields (84–99%) at room temperature .

Reaction TypeYield (%)Conditions
Hydroamination with phenylhydrazine84-99Room temperature
Intra/intermolecular hydroaminationVariedVarious anilines

3.2 Stability Under Acidic Conditions

Research comparing the stability of this compound under acidic conditions revealed that it remains intact even when exposed to harsh environments, unlike other similar compounds that decompose rapidly . This stability is crucial for its application in sensitive biochemical assays.

4. Applications in Medicine and Industry

While not extensively studied for medicinal purposes, the compound's ability to stabilize reactive intermediates makes it a potential candidate for drug development and synthesis of complex organic molecules. In industrial applications, it is utilized in the production of high-performance polymers due to its catalytic properties.

5. Safety and Toxicity

As with many chemical compounds, understanding the safety profile is essential for handling this compound. Preliminary data suggest low toxicity levels; however, comprehensive toxicological studies are necessary to confirm its safety for widespread use in biological applications .

Q & A

Basic Research Questions

Q. How can sodium tetrakis(pentafluorophenyl)borate solutions be standardized for analytical applications?

A gravimetric method is recommended: Dissolve NaB(C₆F₅)₄ in water, add acetic acid and potassium biphthalate to precipitate potassium tetraphenylborate. Filter, dry, and calculate purity based on the precipitate mass (1 g KTPB ≈ 955.1 mg NaB(C₆F₅)₄). This ensures accurate molarity for titrations or ion-selective electrodes .

Q. What challenges arise when interpreting solubility data for NaB(C₆F₅)₄ in the literature?

Reported solubility values often conflict due to decomposition under suboptimal conditions (e.g., light, moisture) and inconsistent units (e.g., molarity vs. g/L). Researchers should replicate experiments under inert atmospheres (argon/glovebox) and validate measurements via multiple techniques (e.g., UV-Vis, ICP-MS) to reconcile discrepancies .

Q. How is NaB(C₆F₅)₄ applied in surfactant analysis?

It serves as a reagent for two-phase titration of nonionic surfactants. In the presence of anionic surfactants, NaB(C₆F₅)₄ forms ion pairs with nonionic species, enabling quantification via phase separation and spectrophotometry. Ensure anhydrous conditions to avoid hygroscopic interference .

Advanced Research Questions

Q. How can synthesis protocols for tetrakis(pentafluorophenyl)borate salts be optimized to minimize magnesium salt residues?

Residual Mg²⁺ from Grignard reagents reduces catalyst efficiency in polymerization. Ion exchange with KF, K₂CO₃, or NH₄Cl replaces Mg²⁺ with K⁺/NH₄⁺, improving purity. Post-synthesis, wash with dry THF to remove unreacted MgBr₂ .

Q. What experimental strategies address contradictions in NaB(C₆F₅)₄’s catalytic performance in olefin polymerization?

Variations in activity often stem from anion-cation pairing. Use conductivity measurements (e.g., tetrabutylammonium salts in nonaqueous solvents) to assess ion dissociation. Pairing NaB(C₆F₅)₄ with weakly coordinating cations (e.g., [Cp₂Fe]⁺) enhances catalyst activation by improving anion mobility .

Q. How do structural modifications of NaB(C₆F₅)₄ influence its role in aggregation-induced emission (AIE) studies?

The bulky pentafluorophenyl groups (~1.16 nm) restrict molecular motion in polymeric nanoparticles, enhancing dye emission. Compare with smaller (TPB, ~1.08 nm) or larger (F12-TPB, ~1.6 nm) borates via dynamic light scattering and fluorescence quantum yield assays .

Q. What crystallographic insights explain the stability of phenoxonium cations paired with NaB(C₆F₅)₄?

X-ray diffraction reveals shortened C-O bonds at para positions and elongated bonds at quaternary carbons in phenoxonium-NaB(C₆F₅)₄ crystals. This distortion stabilizes the cation via electron-withdrawing effects of C₆F₅ groups, validated by DFT calculations .

Q. How does NaB(C₆F₅)₄ compare to traditional supporting electrolytes (e.g., PF₆⁻) in electrochemical studies?

NaB(C₆F₅)₄ exhibits higher conductivity in low-polarity solvents (e.g., toluene) due to weaker ion pairing. Use cyclic voltammetry with ferrocene as an internal standard to measure diffusion coefficients and assess ion mobility .

Q. Methodological Notes

  • Handling & Storage : Store NaB(C₆F₅)₄ under argon at ambient temperatures; decomposition occurs above 310°C. Avoid aqueous or protic solvents to prevent hydrolysis .
  • Purity Validation : Characterize via ¹⁹F NMR (δ -132 to -165 ppm for C₆F₅ groups) and elemental analysis (target B: ~1.5%, F: ~54%) .

Properties

IUPAC Name

sodium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.Na/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSPYLCTDFECPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24BF20Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149213-65-0
Record name Sodium tetrakis pentafluorophenyl borate
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